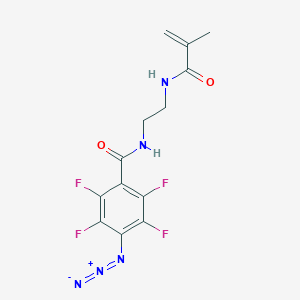
Tetrazine-triethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazine-triethoxysilane, or TTE, is a versatile organosilicon compound with a wide range of applications in the field of scientific research. TTE is a colorless, volatile liquid that is widely used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. Its unique properties make it an ideal compound for use in a variety of laboratory experiments and scientific research applications.
科学的研究の応用
TTE is a highly versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. It has also been used in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE has been used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides.
作用機序
The mechanism of action of TTE is not fully understood. However, it is believed that the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound with a highly reactive silicon-carbon bond. This bond is believed to be responsible for the catalytic activity of TTE in organic reactions. Additionally, the presence of the nitrogen atoms in the TTE molecule is thought to enhance the reactivity of the silicon-carbon bond, allowing for the formation of novel materials and compounds.
Biochemical and Physiological Effects
Due to its low toxicity, TTE is considered to be relatively safe for use in laboratory experiments. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Inhalation of TTE vapors can cause irritation to the eyes and respiratory tract. Additionally, contact with skin can cause irritation and redness.
実験室実験の利点と制限
The main advantage of using TTE in laboratory experiments is its low toxicity and volatility. This makes it an ideal reagent for use in a variety of laboratory experiments. Additionally, TTE is a highly reactive compound and can be used as a catalyst in organic reactions. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Additionally, the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound, which can be difficult to handle and can cause contamination of other compounds.
将来の方向性
The potential future directions of TTE are vast. One potential direction is the use of TTE in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE could be used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides. Additionally, TTE could be used in the synthesis of other organosilicon compounds, such as silanes, siloxanes, and silazanes. Finally, TTE could be used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.
合成法
TTE is synthesized from the reaction of tetrazine and triethoxysilane. Tetrazine is a five-membered ring with four nitrogen atoms and one carbon atom. Triethoxysilane is a three-membered ring with three oxygen atoms and one silicon atom. The reaction of these two compounds produces TTE, which is a five-membered ring with four nitrogen atoms, one carbon atom, and one silicon atom. The reaction is typically carried out in an inert atmosphere at temperatures of around 120-150°C.
特性
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJYEAUEBXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)

